1-Methoxy-3-vinylbenzene
Overview
Description
1-Methoxy-3-vinylbenzene, also known as 3-Vinylanisole, is a chemical compound with the molecular formula C9H10O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Methoxy-3-vinylbenzene involves electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of 1-Methoxy-3-vinylbenzene consists of a benzene ring with a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to it . The molecular weight of this compound is 134.18 .Chemical Reactions Analysis
1-Methoxy-3-vinylbenzene can undergo electrophilic aromatic substitution reactions. The cation may bond to a nucleophile to give a substitution or addition product. Alternatively, the cation may transfer a proton to a base, giving a double bond product .Physical And Chemical Properties Analysis
1-Methoxy-3-vinylbenzene is stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Anionic Polymerization
1-Methoxy-3-vinylbenzene (and similar compounds) have been utilized in the anionic polymerization of novel methoxy-substituted divinylbenzenes. These compounds, due to their structural properties, enable the formation of polymers with narrow molecular weight distributions and high solubility. The presence of methoxy groups significantly impacts the polymerization process, leading to materials with specific thermal and chemical properties, such as thermal cross-linking capabilities above 300 °C (Otake et al., 2017).
Synthesis of Complex Compounds
Methoxy substituted benzocyclobutenone and benzocyclobutenedione complexes have been synthesized, showing the versatility of methoxybenzenes in forming intricate chemical structures. These compounds are significant in the field of organic chemistry for creating various derivatives through processes like [2+2] cycloaddition and vinyl Grignard addition, often used in pharmaceutical and material science research (Dongol et al., 1999).
Quantum-Chemical Calculations
Theoretical studies have utilized derivatives of 1-Methoxy-3-vinylbenzene to understand torsion potentials in compounds like trans-stilbene. Such studies help in modeling the torsions in polymers and understanding the influence of methoxy and other substituent groups on the molecular mechanics of complex molecules (Lhost & Brédas, 1992).
Electrosynthesis
The electrosynthesis of various poly(phenylene) derivatives from methoxy-substituted compounds highlights the role of 1-Methoxy-3-vinylbenzene in producing electrically conductive polymers. These materials are essential for developing advanced electronic devices and materials with specific optical properties (Moustafid et al., 1991).
Environmental Impact Studies
Investigations into the reaction of methoxybenzene with ozone in the gas phase provide insights into the environmental impact of such compounds. Understanding their behavior in the atmosphere is crucial for assessing potential air pollution and environmental degradation issues (Sun et al., 2016).
Safety And Hazards
The safety precautions for handling 1-Methoxy-3-vinylbenzene include avoiding dust formation and breathing in mist, gas, or vapors. It is recommended to use personal protective equipment and ensure adequate ventilation . The compound is labeled with the signal word ‘Warning’ and has hazard statements H315, H319, and H335 .
Future Directions
properties
IUPAC Name |
1-ethenyl-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECUPOXPPBBFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342749 | |
Record name | 1-Methoxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-vinylbenzene | |
CAS RN |
626-20-0 | |
Record name | 1-Ethenyl-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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